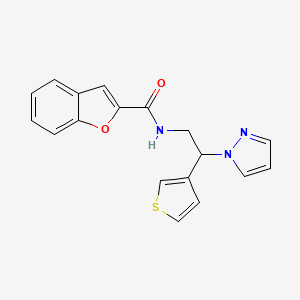

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes including cyclocondensation, condensation with various aldehydes, and reactions with thioglycolic acid in DMF or similar solvents. These processes lead to the formation of compounds with benzofuran, pyrazole, and thiophene groups, indicating the complexity and versatility of the synthetic routes available for such molecules (Idrees, Kola, & Siddiqui, 2019).

Molecular Structure Analysis

The molecular structure of compounds within this class has been elucidated using various spectral techniques including IR, 1H NMR, 13C NMR, and Mass spectra. These techniques confirm the presence of the benzofuran, pyrazole, and thiophene moieties and provide detailed insights into the molecular architecture of these compounds (Idrees, Kola, & Siddiqui, 2019).

Chemical Reactions and Properties

Compounds in this category have shown potential for antimicrobial activity, indicating their chemical reactivity and potential applications. The structure-activity relationship is influenced by the nature of substituents on the heteroaryl fragment, with thiophene analogs showing superior activity in some cases. This suggests the importance of molecular structure in determining the chemical properties and reactivity of these compounds (Allan et al., 2009).

Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

Knoevenagel condensation, a significant reaction in organic chemistry, is utilized in synthesizing α, β-unsaturated ketones/carboxylic acids, which serve as precursors for developing biologically active molecules. This process has been applied to various pharmacophoric aldehydes and active methylenes, generating compounds with notable anticancer activities. The versatility of this reaction underscores its utility in drug discovery, particularly in generating molecules targeting cancer, DNA, microtubules, and various kinases (Tokala, Bora, & Shankaraiah, 2022).

Structure-Activity Relationships of Thiophene Derivatives

Thiophene derivatives exhibit a wide range of therapeutic properties due to their varied molecular structures. Research into the structure-activity relationships of these compounds reveals no consistent activity pattern, suggesting that the modification and substitution on the thiophene ring can lead to compounds with significant biological activities. This insight is crucial for the design and synthesis of new therapeutic agents with enhanced efficacy and specificity (Drehsen & Engel, 1983).

Development of Novel CNS Acting Drugs

The search for novel CNS acting drugs focuses on heterocycles with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O), which form the largest class of organic compounds with CNS activity. Compounds containing functional groups like furan, thiophene, and pyrrole have shown effects ranging from depression to convulsion. Identifying these functional chemical groups provides a foundation for synthesizing compounds with potential CNS activity, highlighting the importance of structural diversity in drug discovery for CNS disorders (Saganuwan, 2017).

Propriétés

IUPAC Name |

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c22-18(17-10-13-4-1-2-5-16(13)23-17)19-11-15(14-6-9-24-12-14)21-8-3-7-20-21/h1-10,12,15H,11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUMBYJIRWDNRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2488602.png)

![N-[(2-Cyclopropylpyrimidin-5-yl)methyl]-N-[(2-methylphenyl)methyl]sulfamoyl fluoride](/img/structure/B2488608.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B2488610.png)

![4-oxo-N-pentyl-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2488621.png)

![2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide](/img/structure/B2488624.png)